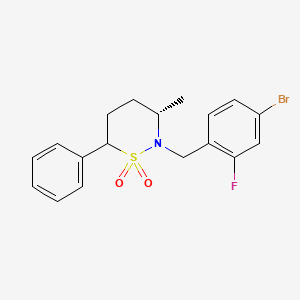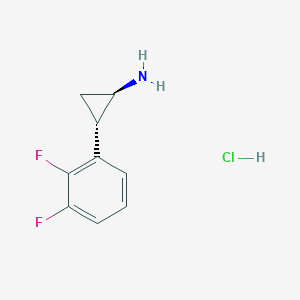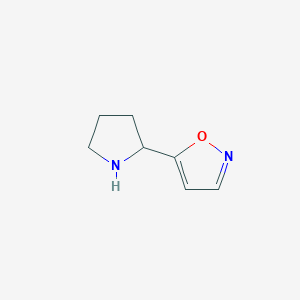![molecular formula C10H19NO3 B3108240 tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate CAS No. 1639216-79-7](/img/structure/B3108240.png)
tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate
Descripción general
Descripción
Tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate is a chemical compound belonging to the carbamate family, characterized by the presence of a -NH(CO)O- group. These compounds are frequently employed in organic synthesis as protecting groups for amines due to their relatively easy introduction and removal under specific conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate typically involves the reaction of cis-2-(hydroxymethyl)cyclobutanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted carbamates.
Aplicaciones Científicas De Investigación
Tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate is widely used in scientific research due to its versatility. Its applications include:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals.
Industry: Used in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate involves the formation of a stable carbamate group that protects the amine functionality during chemical reactions. The molecular targets and pathways involved include the interaction with nucleophiles and electrophiles, leading to the formation of various substituted products.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the cyclobutyl and hydroxymethyl groups.
tert-Butyl N-(hydroxymethyl)carbamate: Similar but lacks the cyclobutyl group.
Uniqueness
Tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate is unique due to the presence of both the cyclobutyl and hydroxymethyl groups, which provide additional reactivity and versatility in chemical synthesis compared to other carbamates.
Propiedades
IUPAC Name |
tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclobutyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-8-5-4-7(8)6-12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIWSLKMPXBQFY-HTQZYQBOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H]1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]-N-methyl-piperidin-4-amine](/img/structure/B3108170.png)
![Methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B3108172.png)
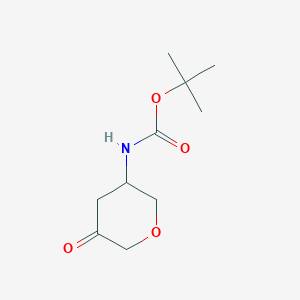
![Methyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B3108191.png)
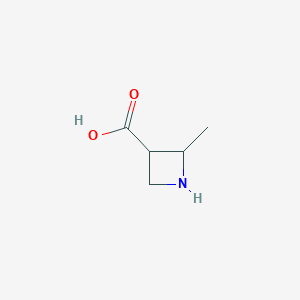
![Tert-butyl (1s,4s,5s)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3108214.png)
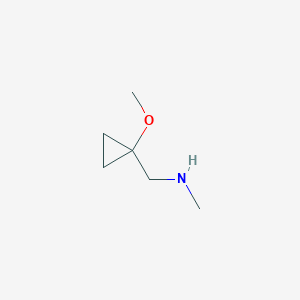
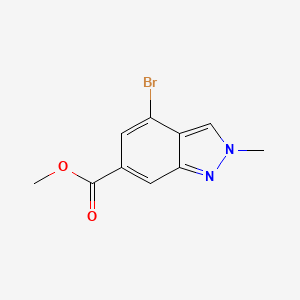
![7,12-Diphenylbenzo[k]fluoranthene](/img/structure/B3108232.png)
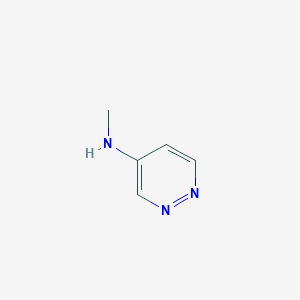
![2,2-DIMETHYL-4-OXO-4H-BENZO[D][1,3]DIOXIN-5-YL TRIFLUOROMETHANESULFONATE](/img/structure/B3108246.png)
